molecular formula C17H13ClN4 B1684303 (E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine CAS No. 199596-05-9

(E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine

Cat. No. B1684303
M. Wt: 308.8 g/mol
InChI Key: YHHFKWKMXWRVTJ-OQKWZONESA-N
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Description

This compound is a derivative of N′-(phenyl-pyridin-2-yl-methylene)-hydrazine . It has been reported to have antifungal and antimicrobial properties . It was found to enhance radiation-induced cell death in human lung carcinoma cells .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, N′-(phenyl-pyridin-2-yl-methylene)-hydrazine carbodithioic acid methyl ester (PHCM), was synthesized and used in studies for enhancing radiation-induced cell death . Another study reported the synthesis of nickel(II) complexes derived from N′-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions. A study reported the vibrational assignment of a similar compound, (E)-N’-(Pyridin-2-yl)methylene)nicotinohydrazide, using DFT/B3LYP/6-311++G(d,p) level of theory .

Scientific Research Applications

Synthesis and Molecular Interactions

(E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine and its derivatives have been synthesized and studied for various applications. These compounds have shown significant promise in the field of medicinal chemistry and material science. One study focuses on the synthesis of a series of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings. These screenings targeted GlcN-6-P synthase as the protein of interest. The compounds exhibited moderate to good binding energies, suggesting their potential as molecular interaction agents in biological systems (Flefel et al., 2018).

Catalytic and Antimicrobial Activities

Another research investigated dioxidovanadium(V) complexes containing these compounds. These complexes were used as catalysts for olefin oxidation, highlighting their potential in chemical synthesis and industrial applications. Moreover, some of these complexes and derivatives have also shown antibacterial properties, indicating their potential use in pharmaceuticals (Ghorbanloo et al., 2017).

Magnetic Properties and Structural Analysis

A study on tetranuclear manganese(II) complexes involving similar compounds revealed interesting magnetic properties. These complexes showed weak intramolecular antiferromagnetic coupling, which could have implications in materials science, particularly in the development of magnetic materials (Abedi et al., 2016).

Solar Cell Applications

In the field of renewable energy, these pyridine derivatives were utilized in co-sensitized solar cells. They helped enhance the performance of these cells, indicating their potential as efficient materials in solar energy technologies (Wei et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications in medicine, given its reported antifungal, antimicrobial, and radiation-enhancing properties . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHFKWKMXWRVTJ-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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